molecular formula C17H14N4O B3026555 N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine CAS No. 1012057-52-1

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

Numéro de catalogue: B3026555
Numéro CAS: 1012057-52-1
Poids moléculaire: 290.32
Clé InChI: GXTDIHSVUDHDCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, particularly in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple stepsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Applications De Recherche Scientifique

Medicinal Chemistry

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine has shown significant promise as an anticancer agent . Its mechanism of action primarily involves the inhibition of tyrosine kinases, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This pathway is often overactive in various cancers, making it a crucial target for therapeutic intervention.

Mechanism of Action:

  • Binds to the ATP-binding site of tyrosine kinases.
  • Inhibits activity leading to reduced cancer cell proliferation and increased apoptosis.

The compound has been studied for its interactions with various biological targets:

  • Tyrosine Kinase Inhibition: It selectively inhibits certain kinases, potentially offering advantages in targeted cancer therapies.

Comparison with Similar Compounds:

Compound NameStructural FeaturesBiological Activity
ErlotinibQuinazoline derivative targeting EGFRAnticancer activity
GefitinibSimilar structure targeting EGFRAnticancer activity
AfatinibBroader spectrum tyrosine kinase inhibitorAnticancer activity

This compound's unique combination of ethynyl and methoxy groups enhances its biological activity compared to other quinazoline derivatives.

Pharmaceutical Development

Due to its potential as an anticancer agent, this compound is a candidate for further drug development and clinical trials. Its ability to selectively inhibit specific pathways makes it valuable in creating targeted therapies that could minimize side effects associated with traditional chemotherapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In vitro Studies: Demonstrated significant inhibition of cancer cell lines expressing high levels of EGFR.
  • Animal Models: Showed promising results in reducing tumor growth when administered at specific dosages.

Mécanisme D'action

The mechanism of action of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with tyrosine kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to reduced cancer cell proliferation and increased apoptosis. This compound specifically targets the epidermal growth factor receptor (EGFR) pathway, which is often overactive in various cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity compared to other quinazoline derivatives. This uniqueness can potentially lead to improved efficacy and reduced side effects in cancer treatment .

Activité Biologique

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an anticancer agent, particularly through its interactions with various biological targets such as tyrosine kinases.

  • Molecular Formula : C17H14N4O
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 1012057-52-1

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and consequently leading to reduced cancer cell proliferation and increased apoptosis. This compound specifically targets the epidermal growth factor receptor (EGFR) pathway, which is frequently overactive in various cancers .

Anticancer Potential

Numerous studies have demonstrated the anticancer efficacy of this compound:

  • Inhibition of Cancer Cell Proliferation : This compound has shown promising results in inhibiting the growth of cancer cell lines through its action on EGFR and other related pathways .
  • Induction of Apoptosis : The inhibition of tyrosine kinases leads to apoptotic cell death in cancer cells, making it a candidate for further development in cancer therapies.

Comparative Studies

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameTargetMechanism of Action
ErlotinibEGFRTyrosine kinase inhibition
GefitinibEGFRTyrosine kinase inhibition
AfatinibMultiple receptorsBroad-spectrum tyrosine kinase inhibition
This compound EGFRSpecific inhibition with unique binding properties

The distinct substitution pattern of this compound may confer enhanced selectivity and efficacy compared to other quinazoline derivatives .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • Cancer Cell Line Studies : Research has indicated that this compound effectively inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis has been confirmed through flow cytometry analyses .
  • In Vivo Studies : Animal model studies have demonstrated that this compound can penetrate the blood-brain barrier effectively, suggesting its potential utility in treating brain metastases from breast cancer and other malignancies .
  • Structure-Activity Relationship (SAR) Analysis : Detailed SAR studies have elucidated key structural features that enhance the compound's binding affinity to target enzymes and receptors. These studies are crucial for optimizing the therapeutic efficacy and minimizing side effects .

Propriétés

IUPAC Name

4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTDIHSVUDHDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705107
Record name N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012057-52-1
Record name N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Reactant of Route 3
Reactant of Route 3
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Reactant of Route 4
Reactant of Route 4
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Reactant of Route 5
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
Reactant of Route 6
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.